molecular formula C8H6BrN3O2 B13073645 3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid

Cat. No.: B13073645
M. Wt: 256.06 g/mol
InChI Key: ZAUFQIPCKXWAPT-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step typically involves intramolecular cyclization catalyzed by a base such as cesium carbonate in dimethyl sulfoxide .

Chemical Reactions Analysis

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy.

    Biological Studies: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it valuable in studying infectious diseases.

    Industrial Applications: It is used in the synthesis of various bioactive molecules and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can lead to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

3-bromo-5-methylpyrrolo[2,3-b]pyrazine-7-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c1-12-3-4(8(13)14)6-7(12)11-5(9)2-10-6/h2-3H,1H3,(H,13,14)

InChI Key

ZAUFQIPCKXWAPT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=NC=C(N=C21)Br)C(=O)O

Origin of Product

United States

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